(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide
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Overview
Description
(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H18N2O6S2 and its molecular weight is 458.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds related to "(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide" have been synthesized and evaluated for their antimicrobial efficacy. Studies demonstrate that these compounds exhibit significant activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents. Notably, certain derivatives have shown activity against mycobacteria, including Mycobacterium tuberculosis, and other non-tuberculous mycobacterial strains, indicating their potential in treating bacterial infections resistant to conventional antibiotics (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Activity
The anticancer potential of these compounds has been explored in various studies, with some derivatives demonstrating activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. The structure-activity relationship analyses suggest that specific substitutions on the benzothiazole scaffold can significantly modulate antitumor properties, making these compounds candidates for further exploration as anticancer agents. Among these, certain derivatives have shown selective inhibition towards specific cancer cell lines, indicating their potential for targeted cancer therapy (Osmaniye et al., 2018).
Anti-inflammatory Activity
Investigations into the anti-inflammatory properties of these compounds reveal that they exhibit significant activity in various models. This is particularly relevant for the development of new non-steroidal anti-inflammatory drugs (NSAIDs), with some derivatives showing comparable or superior activity to classic NSAIDs like Diclofenac. This suggests a promising avenue for the development of new therapeutic agents to treat inflammation-related conditions (Golota et al., 2015).
Enzyme Inhibition
Certain derivatives have been identified as potent inhibitors of specific enzymes, such as Src kinase, which plays a crucial role in cancer progression. By inhibiting this enzyme, these compounds offer a mechanism to potentially halt or slow down the proliferation of cancer cells, providing a targeted approach to cancer treatment (Fallah-Tafti et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl , which is a structural unit in certain insecticides . .
Mode of Action
It is known that the compound is a derivative of n1-benzo[1,3]dioxol-5-ylmethyl-n2-substituted biguanide , which has been shown to have superior hypoglycemic and hypolipidemic action
Biochemical Pathways
Given its potential hypoglycemic and hypolipidemic action , it may be involved in the regulation of glucose and lipid metabolism.
Result of Action
It is known that the compound shows superior hypoglycemic and hypolipidemic action , suggesting that it may have beneficial effects on glucose and lipid levels in the body
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S2/c1-26-14-5-3-12(7-16(14)27-2)8-18-20(25)23(21(30)31-18)10-19(24)22-13-4-6-15-17(9-13)29-11-28-15/h3-9H,10-11H2,1-2H3,(H,22,24)/b18-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZYPLHRQMRWSZ-LSCVHKIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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